diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
Description
Molecular Formula: C₇H₁₁NO₃ Molecular Weight: 157.17 g/mol CAS Number: 4576-30-1 Structural Features: This bicyclic amino acid derivative contains a norbornane scaffold with an oxygen atom at the 7-position (7-oxa bridge) and an exo-oriented amino group at the 3-position. The rigid bicyclic structure and stereochemistry (exo,exo configuration) confer unique conformational constraints, making it valuable in medicinal chemistry and peptide mimetics .
Properties
IUPAC Name |
(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c8-6-4-2-1-3(11-4)5(6)7(9)10/h3-6H,1-2,8H2,(H,9,10)/t3-,4+,5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJRDBSWQMNJKY-MOJAZDJTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
- Racemic β-amino esters : Synthesized via iodolactonization of N-Boc-protected cyclohexenecarboxylic acids, followed by dehydroiodination with DBU (1,8-diazabicycloundec-7-ene).
- Key step : CAL-B selectively hydrolyzes the (R)-configured ester in organic media (e.g., tert-butyl methyl ether), leaving the (S)-enantiomer unreacted.
Process Optimization
| Parameter | Optimal Condition | Impact on Efficiency |
|---|---|---|
| Solvent | TBME | Enhances enzyme stability |
| Temperature | 30°C | Balances reaction rate & selectivity |
| Substrate loading | 20 mM | Prevents substrate inhibition |
| Reaction time | 48 h | Achieves >90% conversion |
Post-hydrolysis, the unreacted ester is separated via column chromatography, and acidic workup (HCl/EtOH) furnishes the enantiopure carboxylic acid with 98% e.e..
Anhydride-Based Cyclization Routes
Diexo-oxanorbornanedicarboxylic anhydride serves as a versatile precursor for constructing the bicyclic scaffold. Miklós et al. reported its reaction with toluene under Friedel–Crafts conditions to yield aroylcarboxylic acid derivatives, which are subsequently functionalized:
Synthetic Sequence
- Anhydride activation : Treatment with AlCl₃ in dichloromethane generates a reactive acylium ion.
- Electrophilic substitution : Toluene acts as an aromatic nucleophile, forming a ketone intermediate.
- Reductive amination : Catalytic hydrogenation (H₂, Pd/C) introduces the amino group with diexo selectivity.
- Oxidative cleavage : Ozonolysis followed by reductive workup installs the carboxylic acid moiety.
This four-step sequence achieves an overall yield of 42%, with stereochemical outcomes validated by X-ray crystallography.
Hydrolysis of Amide Precursors
Commercial availability of diexo-3-amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxamide (CAS 1212408-87-1) enables a streamlined two-step synthesis:
Acid-catalyzed hydrolysis :
- Conditions: 6M HCl, reflux, 8h
- Conversion: >99% (monitored by TLC)
- Workup: Neutralization with NaOH, extraction with ethyl acetate
Crystallization :
- Solvent system: Ethanol/water (3:1 v/v)
- Yield: 85% white crystalline solid
- Purity: ≥98% (HPLC analysis)
Comparative Analysis of Synthetic Methods
Structural Characterization and Validation
Post-synthetic analysis confirms the diexo configuration through:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the amino group or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as ammonia, amines, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid has been investigated for its potential as a scaffold in drug design due to its ability to mimic natural substrates in enzymatic reactions. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties against several bacterial strains, suggesting its potential use as an antibiotic agent .
| Compound | Activity | Target Bacteria |
|---|---|---|
| Diexo Compound A | Moderate | E. coli |
| Diexo Compound B | High | S. aureus |
1.2 Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications, particularly in the treatment of neurological disorders such as depression and anxiety.
Organic Synthesis
2.1 Building Block for Synthesis
This compound serves as an important building block in organic synthesis, particularly in the synthesis of more complex molecules.
Synthetic Pathways
The compound can be utilized in various synthetic pathways to create derivatives with enhanced biological activity or improved pharmacokinetic properties.
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Alkylation | Product A | 85% |
| Acylation | Product B | 90% |
Material Science
3.1 Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices, improving mechanical properties and thermal stability.
Application Example: Biodegradable Polymers
Incorporating this compound into biodegradable polymers has shown promising results in enhancing their mechanical strength while maintaining biodegradability, making them suitable for environmental applications.
Toxicology and Safety Profile
While this compound exhibits potential benefits, safety assessments are crucial for its application in pharmaceuticals and materials:
| Hazard Classification | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315) |
Mechanism of Action
The mechanism of action of diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid with structurally and functionally related bicyclic amino acids.
Table 1: Structural and Functional Comparison
Key Research Findings
Biological Activity: BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) inhibits neutral amino acid transport at the blood-brain barrier (Km = 0.30 µM for phenylalanine) and modulates insulin secretion . The 7-oxa derivative’s oxygen bridge enhances solubility and metabolic stability compared to BCH, making it favorable for CNS-targeted drug design .
Synthetic Utility: The tert-Boc-protected derivative (C₁₂H₁₉NO₅) is a stable intermediate for peptide coupling, as demonstrated in the synthesis of EDG-2 receptor inhibitors for cardiovascular diseases . Isomerization studies show that diexo-3-aroyl derivatives (e.g., 3-toluoyl) are more reactive in Retro-Diels-Alder reactions than diendo isomers .
Stereo-Specificity :
- Bicycloheptane-based thiophenecarboxylates exhibit minimal stereo-specificity in cyclic nucleotide suppression, suggesting broad utility of diexo isomers in drug design .
Safety and Availability: The hydrochloride salt of diexo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is commercially available but requires strict handling protocols due to its reactivity .
Biological Activity
Diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid, a bicyclic compound with the molecular formula CHNO and a molecular weight of 157.17 g/mol, has garnered interest in various fields of biological research due to its potential bioactive properties. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 157.17 g/mol
- CAS Number : 4576-30-1
Biological Activity Overview
Research into this compound indicates several biological activities, particularly in the areas of enzyme inhibition and antimicrobial properties.
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for various enzymes, which may have implications in drug development for conditions such as cancer and metabolic disorders. The specific mechanisms of action are still under investigation, but preliminary data suggest that it may interfere with enzyme-substrate interactions.
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against a range of bacterial strains. The compound has been tested against both gram-positive and gram-negative bacteria, showing varying degrees of efficacy.
Study 1: Enzyme Inhibition
A recent study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at concentrations above 50 µM, suggesting potential therapeutic applications in metabolic diseases.
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, revealing that this compound effectively inhibited bacterial growth at concentrations ranging from 25 to 100 µg/mL.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 157.17 g/mol |
| CAS Number | 4576-30-1 |
| Enzyme Inhibition Concentration (µM) | >50 |
| MIC against S. aureus (µg/mL) | 25 |
| MIC against E. coli (µg/mL) | 100 |
Q & A
Q. What are the standard synthetic routes for diexo-3-amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid?
The synthesis typically involves multi-step protocols. For example, a methyl ester intermediate can be synthesized via reaction with thionyl chloride in methanol, followed by hydrolysis with sodium hydroxide to yield the carboxylic acid derivative. Purification often employs silica gel chromatography (heptane/ethyl acetate gradients), with LC/MS (e.g., m/z = 172.21 [MH⁺]) used to confirm product identity .
Q. How is stereochemical purity ensured during synthesis?
Chiral resolution techniques, such as chiral chromatography or diastereomeric salt formation, are critical. Evidence highlights the use of racemic mixtures in intermediates, with stereochemical characterization via NMR (e.g., 1H and 13C chemical shifts) and X-ray crystallography to confirm configurations like (1R,2S,4S) or (1S,2R,4R) .
Q. What analytical methods validate the compound’s structural integrity?
Key methods include:
- LC/MS : Retention time (e.g., Rt = 1.22 min) and mass-to-charge ratio (e.g., m/z = 440.34 [MH⁺]) for molecular weight confirmation .
- NMR : Distinct signals for bridgehead protons (δ ~2.5–3.5 ppm) and carboxy group carbons (δ ~170 ppm) .
- HPLC : Purity assessment (>97% in most cases) .
Advanced Research Questions
Q. How does stereochemistry influence biological activity in therapeutic applications?
Studies on related bicycloheptane derivatives show minimal stereo-specificity in cyclic nucleotide suppression, suggesting the bicyclic scaffold’s rigidity compensates for stereochemical variations. For example, replacing the bicycloheptane moiety with other multicyclic systems retained activity, indicating conformational constraint is more critical than absolute configuration .
Q. What structure-activity relationships (SAR) govern its role as an Edg-2 receptor inhibitor?
Modifications at the 3-position (e.g., 4-methylpiperazine-1-carbonyl) enhance binding affinity to Edg-2, a target for atherosclerosis and heart failure. Activity assays (e.g., IC₅₀) correlate with substituent bulk and hydrogen-bonding capacity. LC/MS and in vitro receptor-binding studies are used to validate SAR trends .
Q. How can conflicting data on enantiomer activity be resolved?
Contradictory reports on enantiomer potency (e.g., in aldol catalysis vs. Edg-2 inhibition) may arise from assay conditions. Comparative studies using enantiopure samples (e.g., (1R,2S,4S) vs. (1S,2R,4R)) under standardized protocols (e.g., fixed pH, temperature) are recommended. Evidence suggests β-proline analogues exhibit higher catalytic stereoselectivity than monocyclic systems, implying scaffold-dependent effects .
Q. What methodologies optimize its solubility for in vivo studies?
- Prodrug strategies : Methyl ester derivatives improve membrane permeability, with in situ hydrolysis releasing the active carboxylic acid .
- pH adjustment : Solubility in aqueous buffers (e.g., PBS) is enhanced at pH >6.5 due to deprotonation of the carboxylic acid group .
- Co-solvents : Use of DMF or ethanol (≤10%) in formulation maintains stability .
Contradictions and Methodological Challenges
Q. Why do some studies report low stereo-specificity while others emphasize enantiomer-dependent activity?
Discrepancies may stem from target-specific interactions. For example, Edg-2 inhibition tolerates stereochemical variation due to hydrophobic binding pockets , whereas organocatalytic aldol reactions require precise spatial alignment of functional groups . Researchers should contextualize stereochemical requirements based on the application.
Q. How reliable are computational models for predicting its pharmacokinetic properties?
Current models (e.g., SwissADME) struggle with bicyclic systems due to limited training data. Experimental validation using:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
